2-Hydroxy-7-nitrofluorene

Description

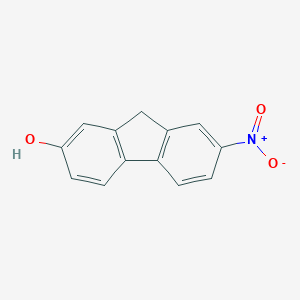

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-nitro-9H-fluoren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-11-2-4-13-9(7-11)5-8-6-10(14(16)17)1-3-12(8)13/h1-4,6-7,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTOHJFKIJLYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074871 | |

| Record name | 2-Hydroxy-7-nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-7-nitrofluorene is a solid. | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6633-40-5 | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-Nitro-9H-fluoren-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6633-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-2-ol, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006633405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002667838 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-7-nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 7 Nitrofluorene

Regioselective Synthesis of 2-Hydroxy-7-nitrofluorene from Precursors

The precise placement of functional groups on the fluorene (B118485) core is paramount for tuning its properties. The regioselective synthesis of this compound often starts from readily available precursors, with two primary strategies involving 2-Amino-7-nitrofluorene (B16417) and 2,7-Dinitrofluorenone.

Conversion Strategies from 2-Amino-7-nitrofluorene Intermediates

A common and effective method for the synthesis of this compound involves the diazotization of 2-Amino-7-nitrofluorene followed by hydrolysis. This classical approach allows for the specific introduction of a hydroxyl group at the C-2 position. The reaction typically proceeds by treating the amino precursor with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. This intermediate is then carefully hydrolyzed, often by heating in an aqueous acidic solution, to yield the desired this compound. The efficiency of this conversion can be influenced by reaction conditions such as temperature and the nature of the acidic medium. chemicalbook.com

| Precursor | Reagents | Product | Reference |

| 2-Amino-7-nitrofluorene | 1. NaNO2, H2SO42. H2O, heat | This compound | chemicalbook.com |

Synthetic Routes Involving 2,7-Dinitrofluorenone and Related Compounds

An alternative strategy for accessing the this compound core involves the manipulation of dinitro-substituted fluorene derivatives. For instance, the synthesis can commence with 2,7-dinitrofluoren-9-one. rsc.org A key step in this pathway is the selective reduction of one of the nitro groups. This can be achieved using various reducing agents under controlled conditions to favor the formation of 2-amino-7-nitrofluorenone. Subsequent reduction of the ketone at the C-9 position to a methylene (B1212753) group, followed by the conversion of the remaining amino group to a hydroxyl group via diazotization as described previously, completes the synthesis. Nitration of fluorenone itself can also lead to dinitro derivatives like 2,5-dinitrofluorenone and 2,7-dinitrofluorenone, which can then be further functionalized. google.comorgsyn.org

Derivatization Strategies for this compound and Related Fluorene Scaffolds

The hydroxyl group of this compound serves as a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored properties for specific applications.

Functionalization for Spectroscopic and Biological Probe Applications

The "push-pull" electronic nature of this compound, with its electron-donating hydroxyl group and electron-withdrawing nitro group, makes it an interesting scaffold for the development of fluorescent probes. researchgate.netsci-hub.st The fluorescence properties of such molecules are often sensitive to the local environment, making them useful for studying phenomena like solvation dynamics. researchgate.netsci-hub.st

Derivatization of the hydroxyl group can be used to attach the fluorene moiety to other molecules or to modulate its spectroscopic properties. For instance, this compound has been incorporated into DNA duplexes to act as a local polarity probe. researchgate.net This is achieved by synthesizing a deoxyriboside derivative of the fluorene, which can then be incorporated into an oligonucleotide chain. sci-hub.st The resulting modified DNA can be used in femtosecond optical pump-probe experiments to measure time-resolved Stokes shifts of emission, providing insights into the dynamics of the local environment within the DNA structure. researchgate.net

| Parent Compound | Derivatization Strategy | Application | Reference |

| This compound | Conversion to 2'-deoxyriboside | DNA-based polarity probe | researchgate.netsci-hub.st |

| 2-Amino-7-nitrofluorene | Alkylation | Solvation dynamics studies | sci-hub.st |

The excited-state dynamics of related push-pull substituted fluorenes, such as 2-amino-7-nitrofluorene and 2-diethylamino-7-nitrofluorene, have also been extensively studied to understand the influence of the substituent and the solvent on their photophysical properties. researchgate.netresearchgate.net These studies help in the rational design of new fluorescent probes with optimized characteristics.

Synthesis of Conjugates and Analogs for Mechanistic Studies

The fluorene core is a privileged scaffold in the study of carcinogenesis and DNA damage. Analogs of this compound are synthesized to investigate the metabolic activation and DNA adduct formation of nitroaromatic compounds. For example, the metabolism of the related compound 2-nitrofluorene (B1194847) has been shown to produce various hydroxylated metabolites, including 7-hydroxy-2-nitrofluorene. acs.org The synthesis of these metabolites allows for detailed toxicological studies and the elucidation of their mechanisms of action.

Furthermore, the synthesis of conjugates, where the fluorene moiety is linked to other molecules, is crucial for mechanistic investigations. For instance, the synthesis of guanosine (B1672433) phosphoramidites modified with aminofluorene derivatives allows for their incorporation into oligonucleotides. semanticscholar.org This enables the study of how these adducts affect DNA structure and repair processes. While direct biomimetic synthesis can be used, it often leads to a mixture of products. semanticscholar.org Therefore, total synthetic routes, although more complex, are often preferred for creating specific, well-defined DNA adducts for structural and mechanistic studies. semanticscholar.org

Elucidation of Metabolic Pathways and Biotransformation Kinetics of 2 Hydroxy 7 Nitrofluorene

In Vivo Biotransformation Dynamics in Mammalian Models

The transformation of 2-nitrofluorene (B1194847) and its derivatives within living organisms is a complex process involving multiple metabolic pathways. This section explores the identification of metabolites, species-specific variations, and the role of the gut microbiome.

Identification and Quantification of Hydroxylated and Conjugated Metabolites of 2-Nitrofluorene and its Derivatives

In mammalian systems, 2-nitrofluorene (NF) undergoes extensive metabolism, leading to a variety of hydroxylated and conjugated products. Studies in rats have identified several hydroxylated metabolites following the administration of 2-NF. After enzymatic hydrolysis of urine and feces to break down conjugates, researchers have isolated and identified compounds such as 6,9-dihydroxy-2-nitrofluorene, 9-hydroxy-2-nitrofluorene, 6-hydroxy-2-nitrofluorene, 7-hydroxy-2-nitrofluorene, and 8-hydroxy-2-nitrofluorene. nih.govacs.org The peak levels of these metabolites were observed 24 hours after administration. nih.govacs.org

Beyond simple hydroxylation, conjugation is a significant metabolic route. Two major conjugated metabolites have been identified as 2-nitrofluorene-6-sulfate and 2-nitrofluorene-7-sulfate. nih.gov The metabolism of NF is not limited to hydroxylation and sulfation. It also involves nitro-reduction to 2-aminofluorene (B1664046) (AF), which can then be acylated to form 2-acetylaminofluorene (B57845) (AAF) and 2-formylaminofluorene (B11969567) (FAF). tandfonline.comtandfonline.com These acylated derivatives and their hydroxylated forms, such as 5- and 7-hydroxy-2-acetylaminofluorene (B43800), are also prominent metabolites found in both urine and feces of rats and dogs. tandfonline.comtandfonline.com

The following table summarizes the key metabolites of 2-nitrofluorene identified in mammalian models.

| Metabolite Category | Specific Metabolites Identified |

| Hydroxylated | 5-hydroxy-2-nitrofluorene (B13137801), 6-hydroxy-2-nitrofluorene, 7-hydroxy-2-nitrofluorene, 8-hydroxy-2-nitrofluorene, 9-hydroxy-2-nitrofluorene, 6,9-dihydroxy-2-nitrofluorene |

| Reduced & Acylated | 2-aminofluorene (AF), 2-acetylaminofluorene (AAF), 2-formylaminofluorene (FAF) |

| Hydroxylated & Acylated | 5-hydroxy-2-acetylaminofluorene, 7-hydroxy-2-acetylaminofluorene, 5-hydroxy-2-formylaminofluorene, 7-hydroxy-2-formylaminofluorene |

| Conjugated | 2-nitrofluorene-6-sulfate, 2-nitrofluorene-7-sulfate |

Influence of Species-Specific Metabolic Profiles (e.g., Rat vs. Dog)

The metabolic fate of 2-nitrofluorene exhibits significant variation between different mammalian species, for instance, between rats and dogs. A primary distinction lies in the acylation pathway following the initial nitro-reduction of NF to 2-aminofluorene (AF). In rats, the major metabolites excreted are 2-acetylaminofluorene (AAF) and its hydroxylated derivatives. tandfonline.comtandfonline.com In contrast, dogs predominantly excrete 2-formylaminofluorene (FAF) and its corresponding hydroxylated metabolites. tandfonline.comtandfonline.com

This divergence highlights that while the initial steps of nitro-reduction and subsequent hydroxylation may be common, the specific type of N-acylation is species-dependent. It is suggested that AAF and FAF can be interconverted via the intermediate AF in rats, indicating a dynamic equilibrium between these pathways. tandfonline.comtandfonline.com

The table below illustrates the primary acylated metabolites of 2-nitrofluorene in rats versus dogs.

| Species | Primary Acylated Metabolites |

| Rat | 2-acetylaminofluorene (AAF) and its hydroxylated derivatives |

| Dog | 2-formylaminofluorene (FAF) and its hydroxylated derivatives |

Contribution of Intestinal Microbiota to Nitrofluorene Metabolism

The diverse community of microorganisms residing in the gut plays a crucial role in the metabolism of xenobiotics, including 2-nitrofluorene. frontiersin.orgnih.govnih.gov The intestinal microflora is particularly important for the initial nitro-reduction of NF. tandfonline.com Studies have demonstrated that the cecal contents of untreated rats possess significant nitro-reductase activity, capable of converting NF to 2-aminofluorene (AF). tandfonline.comtandfonline.com

Furthermore, the intestinal bacteria also exhibit acylating activity, contributing to the formation of 2-acetylaminofluorene (AAF) and 2-formylaminofluorene (FAF) from AF. tandfonline.comtandfonline.com The significance of the gut microbiota's contribution is underscored by experiments where treatment with antibiotics led to a marked decrease in the urinary and fecal excretion of AF and its acylated derivatives after oral administration of NF. tandfonline.comtandfonline.com This indicates that a substantial portion of the initial metabolic activation of 2-nitrofluorene is dependent on the enzymatic activities of the intestinal flora. tandfonline.comnih.gov

Enzymatic Mechanisms Governing 2-Hydroxy-7-nitrofluorene Metabolism

The biotransformation of 2-nitrofluorene into its various metabolites, including this compound, is orchestrated by a suite of enzymes. Cytochrome P450 isoforms are central to the oxidative pathways, while other enzymes contribute to reductive and conjugative reactions.

Role of Cytochrome P450 Isoforms in Oxidative Biotransformations (e.g., CYP1A1)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a critical role in the metabolism of a wide array of foreign compounds. x-mol.com In the context of 2-nitrofluorene (NF) metabolism, CYP1A1 has been identified as a key enzyme, particularly in human cells. researchgate.netnih.govdbcls.jp This isoform is involved in the metabolic activation of NF, converting it into potentially more reactive substances. researchgate.netnih.gov

Research using rat lung microsomes has shown that a CYP enzyme inducible by beta-naphthoflavone, likely CYP1A1, catalyzes the hydroxylation of NF at various positions on the fluorene (B118485) ring. nih.gov Another isoform, likely belonging to the CYP2B family (such as CYP2B1), appears to be constitutively active and shows a high preference for hydroxylating the 9-position of the NF molecule. nih.govoup.com The involvement of different CYP isoforms highlights the complexity of NF metabolism, where both constitutive and inducible enzymes contribute to its biotransformation. nih.gov

The following table summarizes the key Cytochrome P450 isoforms involved in 2-nitrofluorene metabolism and their primary functions.

| CYP Isoform | Role in 2-Nitrofluorene Metabolism |

| CYP1A1 | Catalyzes hydroxylation at various ring positions; involved in metabolic activation. researchgate.netnih.govdbcls.jpnih.gov |

| CYP2B1 | Constitutively active; shows high preference for hydroxylation at the 9-position. nih.gov |

The oxidative metabolism of 2-nitrofluorene (NF) by Cytochrome P450 enzymes, such as CYP1A1, proceeds through distinct chemical reactions, primarily epoxidation and hydroxylation. researchgate.netnih.gov Computational studies have elucidated the mechanistic pathways for these transformations. researchgate.netnih.gov

The activation of NF by CYP1A1 can occur via two main processes: electrophilic addition or hydrogen abstraction. researchgate.netnih.gov Following the initial electrophilic addition, which is considered the rate-determining step, the molecule can undergo epoxidation. researchgate.netnih.gov This leads to the formation of epoxide intermediates, specifically 6,7-epoxide-2-nitrofluorene and 7,8-epoxide-2-nitrofluorene, which have been identified as major epoxidation products. researchgate.netnih.gov These epoxides are unstable and can subsequently react with water to form hydroxylated products, such as 7-hydroxy-2-nitrofluorene. researchgate.netnih.govresearchgate.net

Hydroxylation can also occur directly, though epoxidation is suggested to be a more feasible pathway following the initial electrophilic attack. researchgate.netnih.gov The formation of various hydroxylated metabolites, such as 9-hydroxy-2-nitrofluorene, is a key feature of NF metabolism catalyzed by CYP enzymes. nih.gov The regioselectivity of these hydroxylation reactions, meaning the specific carbon atom on the fluorene ring that gets hydroxylated, is influenced by the specific CYP isoform involved. nih.gov

Formation of Endocrine-Disrupting Metabolites via Enzymatic Pathways

The metabolism of nitroaromatic compounds like 2-nitrofluorene (2-NF) can result in the formation of metabolites with endocrine-disrupting properties. One of the key enzymes involved in this process is cytochrome P450 1A1 (CYP1A1). researchgate.netnih.gov Studies have shown that CYP1A1 catalyzes the metabolic activation of 2-NF. nih.gov This process can occur through two primary mechanisms: electrophilic addition or hydrogen abstraction. researchgate.netnih.gov The subsequent and more feasible pathway is epoxidation, leading to the formation of major epoxidation products like 6,7-epoxide-2-nitrofluorene and 7,8-epoxide-2-nitrofluorene. researchgate.netnih.gov These epoxides are unstable and can readily react with water to produce hydroxylated metabolites, including the endocrine disruptor 7-hydroxy-2-nitrofluorene. researchgate.netnih.gov It is important to note that while 2-nitrofluorene itself may not show estrogenic activity, its hydroxylated metabolites can act as proestrogens, exhibiting estrogenic effects after metabolic activation. jst.go.jp

Binding affinity analyses have revealed that metabolites of 2-NF have the potential to disrupt endocrine functions by binding to human sex hormone-binding globulin. researchgate.netnih.gov This interaction can interfere with normal hormonal processes. researchgate.net

Nitroreduction and Carbonyl Reduction Mediated by Cellular Enzymes

Cellular enzymes play a crucial role in the reduction of both the nitro and carbonyl groups of nitrofluorenes. These reductive processes are significant as they can influence the genotoxicity of these compounds. nih.gov

The nitroreduction of nitrofluorenes is primarily catalyzed by cytosolic enzymes, with xanthine (B1682287) oxidase being a major contributor and diaphorase playing a partial role. nih.govacs.org This reduction is dependent on NADH and NADPH and occurs at a significantly higher rate in the cytosol compared to microsomes. acs.org The process is inhibited by the presence of oxygen, as well as by compounds like allopurinol, dicoumarol, and rutin. nih.govacs.org

The rate of amine formation through nitroreduction is influenced by the specific structure of the nitrofluorene derivative. For instance, the presence of a C-9 oxidized group tends to increase the rate of nitroreduction. acs.orgacs.org In rat mammary gland studies, the rate of amine formation from 2,7-dinitrofluorene (B108060) (2,7-diNF) was found to be greater than that from 2-nitrofluorene (2-NF). acs.org Furthermore, for C-9 oxidized derivatives of 2-NF, the rates followed the order: 9-oxo-2-NF > 9-hydroxy-2-NF > 2-NF. nih.govacs.org Similarly, for 2,7-diNF derivatives, the order was 9-OH-2,7-diNF >> 9-oxo-2,7-diNF > 2,7-diNF. nih.govacs.org

Studies using rat skin preparations have also highlighted the central role of xanthine oxidase in the nitroreduction of 2-nitrofluorene. psu.eduscite.airesearchgate.net The activity is supported by electron donors such as 2-hydroxypyrimidine, 4-hydroxypyrimidine, and hypoxanthine. psu.eduresearchgate.net

The reduction of the 9-oxo group in nitrofluorene derivatives to a 9-hydroxy group is catalyzed by carbonyl reductase. acs.orgwikigenes.org Unlike nitroreduction, this process is not inhibited by oxygen or allopurinol. nih.govacs.org However, it is inhibited by compounds such as rutin, dicoumarol, and indomethacin. nih.govacs.org Carbonyl reductase has a broad substrate specificity and is involved in the metabolism of various ketones and aldehydes. nih.gov

| Enzymatic Process | Inhibitor | Effect |

|---|---|---|

| Nitroreduction (Xanthine Oxidase & Diaphorase) | Oxygen (O₂) | Inhibited |

| Allopurinol (20 μM) | Inhibited | |

| Dicoumarol (100 μM) | Inhibited | |

| Rutin (50 μM) | Inhibited | |

| 9-Oxoreduction (Carbonyl Reductase) | Rutin | Inhibited |

| Dicoumarol | Inhibited | |

| Indomethacin (100 μM) | Inhibited | |

| Oxygen (O₂) / Allopurinol | Not Inhibited |

Glucuronidation and Sulfation as Detoxification and Activation Processes

Glucuronidation and sulfation are phase II metabolic reactions that can serve as both detoxification and, in some cases, activation pathways for nitrofluorene metabolites. Following hydroxylation, metabolites of 2-nitrofluorene can undergo conjugation with glucuronic acid or sulfate (B86663). nih.govacs.org

In vivo studies in rats have identified several hydroxylated metabolites of 2-NF, including 6-hydroxy-2-nitrofluorene, 7-hydroxy-2-nitrofluorene, 8-hydroxy-2-nitrofluorene, 9-hydroxy-2-nitrofluorene, and 6,9-dihydroxy-2-nitrofluorene, which are found after hydrolysis with β-glucuronidase/arylsulfatase. nih.govacs.org This indicates that these hydroxylated forms are conjugated in the body.

Furthermore, direct identification of conjugated metabolites has been achieved. Two sulfated metabolites, 2-nitrofluorene 6-sulfate and 2-nitrofluorene 7-sulfate, have been characterized. nih.govacs.org These conjugation reactions are generally considered detoxification pathways, as they increase the water solubility of the compounds, facilitating their excretion. However, in the case of some aromatic amines, sulfation of N-hydroxy metabolites can lead to the formation of reactive electrophilic nitrenium ions, which is an activation process. washington.edu

Comparative Analysis of Xenobiotic Metabolism for Nitrofluorene Derivatives

The metabolism of nitrofluorenes varies depending on the specific derivative and the biological system. For instance, the rate of nitroreduction is influenced by the number of nitro groups and the oxidation state at the C-9 position. acs.org As mentioned earlier, the presence of a C-9 oxo or hydroxy group generally enhances the rate of nitroreduction compared to the parent nitrofluorene. nih.govacs.orgacs.org

In a comparative study, the rates of amine formation from various nitrofluorene derivatives catalyzed by xanthine oxidase or diaphorase showed the following trends:

9-oxo-2,7-diNF > 2,7-diNF acs.org

9-oxo-2-NF > 9-hydroxy-2-NF > 2-NF acs.org

2,7-diNF > 2-NF acs.org

9-oxo-2,7-diNF > 9-oxo-2-NF acs.org

The metabolism of 2-nitrofluorene can also be compared to that of its reduced metabolite, 2-aminofluorene. While the activation of 2-nitrofluorene to a mutagenic metabolite does not clearly show cytochrome P450 involvement, a role for CYP1A2 is suggested in the bioactivation of 2-aminofluorene. nih.gov

Mechanistic Investigations of Genotoxicity and Carcinogenesis Associated with 2 Hydroxy 7 Nitrofluorene

Molecular Mechanisms of DNA Adduct Formation

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. For hydroxylated nitrofluorenes, this process involves metabolic activation to reactive intermediates that can covalently bind to DNA.

Identification and Structural Characterization of DNA Adducts from Hydroxylated Nitrofluorenes

Research has shown that metabolites of 2-nitrofluorene (B1194847) (NF), including 7-hydroxy-2-nitrofluorene (7-OH-NF), are capable of inducing DNA adducts. nih.gov Following intraperitoneal administration of 7-OH-NF to rats, DNA adducts were detected in liver tissue using ³²P-postlabelling techniques. nih.gov While both 7-OH-NF and 9-hydroxy-2-nitrofluorene (9-OH-NF) induced DNA adducts, the quantities were less than those produced by the parent compound, 2-nitrofluorene. nih.gov The major DNA adduct formed from both 2-nitrofluorene and its metabolite, 2-acetylaminofluorene (B57845) (AAF), has been identified as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). psu.edu This suggests that the ultimate DNA-reactive species are similar for both the parent nitro- and amino-compounds.

In vitro studies with 2,7-dinitrofluorene (B108060) (2,7-diNF), a related compound, have provided further insight into adduct formation. Nitroreduction of 2,7-diNF leads to the formation of N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene as the main adduct in the presence of acetyl CoA. acs.org This highlights the importance of the N-hydroxy arylamine intermediate in DNA binding. acs.org

| Compound | Major DNA Adduct Identified | Experimental System |

| 2-Nitrofluorene (NF) | N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | In vivo (rat liver, kidney, lung, heart) |

| 7-Hydroxy-2-nitrofluorene (7-OH-NF) | DNA adducts detected (specific structure not detailed in source) | In vivo (rat liver) |

| 2,7-Dinitrofluorene (2,7-diNF) | N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene | In vitro (calf thymus DNA with rat liver or mammary gland cytosol) |

Role of Metabolic Activation Pathways (e.g., Nitroreduction-O-Acetylation) in DNA Reactivity

The genotoxicity of nitroaromatic compounds like 2-nitrofluorene and its hydroxylated metabolites is heavily dependent on their metabolic activation. A primary pathway involves the reduction of the nitro group to form a reactive N-hydroxy arylamine intermediate. acs.org This intermediate can then undergo further activation, for example, through O-esterification or O-acetylation, to form a highly reactive species that readily binds to DNA. acs.org

The pathway for 2-nitrofluorene typically involves:

Nitroreduction: The nitro group is reduced to a hydroxylamino group, forming N-hydroxy-2-aminofluorene. acs.orgiarc.fr This step can be catalyzed by enzymes such as nitroreductases, which are present in both mammalian tissues and intestinal microflora. psu.edu

Acetylation: The resulting aminofluorene can be acetylated to form 2-acetylaminofluorene (AAF). psu.edulongdom.org

N-hydroxylation and O-esterification: AAF can then be N-hydroxylated and subsequently O-esterified (e.g., by sulfotransferases or acetyltransferases) to create a reactive electrophile that attacks nucleophilic sites on DNA, primarily the C8 position of guanine. researchgate.net

The presence of intestinal microflora has been shown to enhance the formation of DNA adducts from 2-nitrofluorene, indicating the significant role of bacterial nitroreductases in the initial activation step. psu.edu Studies comparing germ-free and conventional rats demonstrated that the presence of intestinal microflora increased the levels of the dG-C8-AF adduct in various tissues. psu.edu Furthermore, the addition of acetyl CoA significantly enhances DNA binding from 2,7-diNF in vitro, supporting the role of O-acetylation in the activation of the N-hydroxy arylamine intermediate. acs.org

Cellular Responses and Mutagenic Potency

The formation of DNA adducts can trigger a range of cellular responses, from the induction of gene mutations and chromosomal damage to the activation of DNA repair pathways and oxidative stress.

Assessment of Gene Mutations and Chromosomal Aberrations in Prokaryotic and Eukaryotic Systems

2-Nitrofluorene and its metabolites have demonstrated mutagenic activity in various test systems. 2-Nitrofluorene is a direct-acting mutagen in bacterial assays, such as the Ames test using Salmonella typhimurium strains. iarc.frnih.gov It has been shown to induce frameshift mutations. researchgate.net The mutagenicity of 2-nitrofluorene and N-hydroxyacetylaminofluorene is strongly potentiated by the presence of N- and O-acetyltransferase activity in Escherichia coli strains. researchgate.net

In eukaryotic systems, 2-nitrofluorene has been shown to induce gene mutations in Chinese hamster ovary (CHO) cells. psu.edu Studies have also investigated the mutagenic potential of related compounds. For instance, N-hydroxy-2-aminofluorene, a key metabolite, induces mutations at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus in CHO cells. psu.edu

Regarding chromosomal aberrations, a related compound, 2,4,7-trinitro-9-fluorenone (TNF), has been shown to induce a significant increase in chromosomal aberrations in human peripheral lymphocytes. nih.gov This indicates that nitrofluorene compounds can act as clastogens, agents that cause breaks in chromosomes. nih.govwikipedia.org

| Test System | Compound | Observed Genotoxic Effect |

| Escherichia coli | 2-Nitrofluorene | -2 frameshift mutations |

| Salmonella typhimurium | 2-Nitrofluorene | Direct-acting mutagen |

| Chinese Hamster Ovary (CHO) Cells | N-hydroxy-2-aminofluorene | Mutations at the HGPRT locus |

| Human Peripheral Lymphocytes | 2,4,7-trinitro-9-fluorenone (TNF) | Increased chromosomal aberrations |

Induction of Sister Chromatid Exchanges and Unscheduled DNA Synthesis

Sister chromatid exchanges (SCEs) are interchanges of DNA between the two sister chromatids of a duplicating chromosome. An increase in SCE frequency is an indicator of genotoxic exposure. 2-Nitrofluorene and its hydroxylated metabolites have been implicated in the induction of SCEs. nih.gov Specifically, 2-nitrofluorene has been shown to induce SCEs in Chinese hamster ovary cells and in the bone marrow cells of Chinese hamsters in vivo. iarc.frnih.gov

N-hydroxy-2-aminofluorene, a metabolite of 2-nitrofluorene, has been shown to be a potent inducer of SCEs in CHO cells. psu.edu Research correlating DNA adducts with biological responses found that N-hydroxy-2-aminofluorene caused the greatest number of SCEs per adduct compared to other tested arylamines, suggesting that the structure of the DNA adduct influences the magnitude of this response. psu.edu Similarly, 2,4,7-trinitro-9-fluorenone significantly increased SCE frequency in human peripheral lymphocytes. nih.gov

Unscheduled DNA synthesis (UDS) is a process of DNA repair synthesis that occurs outside of the normal S-phase of the cell cycle and is a hallmark of excision repair. 2-Nitrofluorene has been shown to induce UDS in mammalian cells, including primary rat hepatocytes, indicating that it causes DNA damage that is recognized and repaired by the nucleotide excision repair (NER) pathway. iarc.frnih.gov However, some conflicting results have been reported in rat hepatocytes. iarc.fr

Oxidative Stress Response and Generation of Reactive Oxygen Species

The metabolism of certain chemical compounds can lead to the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA. wikipedia.org This represents an indirect mechanism of genotoxicity. While direct research on 2-hydroxy-7-nitrofluorene and oxidative stress is limited, the metabolism of nitroaromatic compounds, in general, can involve redox cycling that generates superoxide (B77818) anions.

Carcinogenic Implications in Experimental Animal Models

The carcinogenicity of nitrofluorenes is intrinsically linked to their metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA. smolecule.com The parent compound, 2-nitrofluorene (2-NF), serves as a key model for understanding the metabolic pathways leading to carcinogenesis. nih.govpsu.edu In experimental animal models, the metabolism of 2-NF proceeds through two primary pathways: nitroreduction and ring hydroxylation. psu.edu

Nitroreduction is considered a critical activation step. psu.eduresearchgate.net This process converts the nitro group into a series of intermediates, ultimately forming N-hydroxy-arylamines, which are potent electrophiles capable of forming covalent bonds with DNA. smolecule.com Studies have shown that under anaerobic conditions, liver microsomes can reduce 2-nitrofluorene to N-hydroxy-2-aminofluorene and 2-aminofluorene (B1664046). smolecule.com This reduction can be catalyzed by various cytosolic and microsomal enzymes, including xanthine (B1682287) oxidase and NADPH:cytochrome P450 reductase. oup.com The resulting N-hydroxy-2-aminofluorene can be further acetylated to N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF), a well-known carcinogen, or undergo esterification to form highly reactive N-acetoxy- or N-sulfonyloxy-arylamines that readily form DNA adducts. smolecule.comiarc.fr

The second major pathway involves the oxidation of the aromatic ring system, leading to the formation of various hydroxylated metabolites. nih.govnih.gov In isolated perfused rat lungs and livers, 2-nitrofluorene is metabolized to several hydroxylated derivatives, with 9-hydroxy-2-nitrofluorene being a major product in the lung. nih.gov In vivo studies in rats have identified metabolites such as 5-hydroxy-2-acetylaminofluorene and 7-hydroxy-2-acetylaminofluorene (B43800) in the urine after oral administration of 2-NF. psu.edu The formation of these hydroxylated acetylaminofluorenes suggests that after initial nitroreduction to 2-aminofluorene and subsequent acetylation, the resulting 2-acetylaminofluorene (2-AAF) enters its own well-established metabolic pathway, which is known to be carcinogenic. psu.edunih.gov

The tissue-specific expression and activity of metabolic enzymes play a crucial role in determining target organ carcinogenicity. The liver, being the primary site of xenobiotic metabolism, extensively metabolizes nitrofluorenes. smolecule.comnih.gov Metabolites formed in the liver can be conjugated, for example, with glucuronic acid, and excreted in the bile. nih.gov These conjugates can then be hydrolyzed by enzymes like β-glucuronidase in the intestinal microflora, releasing the genotoxic metabolites in the colon, which can lead to tumor formation in this organ. nih.gov Similarly, the lung can metabolize inhaled nitrofluorenes, leading to local activation and potential carcinogenicity. nih.gov Studies have demonstrated that 2-nitrofluorene can induce tumors in various tissues in laboratory animals, including the mammary gland, forestomach, liver, and ear duct. iarc.fr

This compound (7-OH-2-NF), a metabolite of the environmental pollutant 2-nitrofluorene, has been evaluated for its genotoxic and carcinogenic potential. oup.com Investigations into its biological activity provide evidence for its role as a putative carcinogen, primarily through its ability to induce mutations, form DNA adducts, and initiate preneoplastic lesions.

A key study investigated the genotoxicity of several hydroxylated metabolites of 2-nitrofluorene, including this compound. oup.com The research demonstrated that 7-OH-2-NF is mutagenic in the Ames test using Salmonella typhimurium strain TA98, particularly in the presence of a metabolic activation system (S9 mix). This indicates that the compound can be converted into a more potent mutagenic form by metabolic enzymes. oup.com

Furthermore, the study explored the capacity of these metabolites to initiate preneoplastic foci in the liver of rats, a common model for assessing carcinogenic potential. When administered to rats, this compound was found to induce γ-glutamyltranspeptidase (GGT)-positive foci, which are recognized as early markers of hepatocarcinogenesis. The formation of these preneoplastic lesions points to the initiating activity of this compound in the carcinogenic process. oup.com

The genotoxicity of this compound is underpinned by its ability to form covalent DNA adducts after metabolic activation. The same study detected the formation of DNA adducts in the liver of rats treated with 7-OH-2-NF. The formation of these adducts disrupts the normal structure and function of DNA, leading to mutations if not properly repaired, which is a critical event in the initiation of cancer. oup.com

| Compound | Mutagenicity (Salmonella typhimurium TA98) | Induction of Preneoplastic Lesions (Rat Liver Foci) | DNA Adduct Formation (Rat Liver) |

|---|---|---|---|

| 2-Nitrofluorene (Parent Compound) | Positive | Positive | Positive |

| 5-Hydroxy-2-nitrofluorene (B13137801) | Weakly Positive | Positive | Positive |

| This compound | Positive | Positive | Positive |

| 9-Hydroxy-2-nitrofluorene | Positive | Positive | Positive |

Quantitative Structure-Activity Relationship (QSAR) Studies for Genotoxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. nih.goveuropa.eu These models are increasingly used in regulatory toxicology for screening chemicals, prioritizing them for further testing, and providing mechanistic insights. nih.govservice.gov.uk For genotoxicity, QSAR models are particularly valuable for predicting outcomes like the Ames test for mutagenicity. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. europa.eu For nitroaromatic compounds like nitrofluorenes, QSAR models for genotoxicity often focus on two main approaches:

Structural Alerts (SARs): This qualitative approach identifies specific molecular substructures or functional groups (structural alerts) that are associated with genotoxicity. europa.eueuropa.eu The nitroaromatic group itself is a well-known structural alert for mutagenicity.

Quantitative Models: These models use calculated molecular descriptors to build a mathematical equation that relates the chemical structure to a quantitative measure of genotoxic potency. europa.eu

A variety of molecular descriptors are employed in QSAR models for predicting the genotoxicity of nitroarenes. These descriptors can be categorized as:

Electronic Descriptors: These describe the electron distribution in a molecule, which is crucial for the metabolic reduction of the nitro group. Examples include the energy of the lowest unoccupied molecular orbital (ELUMO), which relates to the ease of accepting an electron. researchgate.net

Hydrophobicity Descriptors: These quantify the tendency of a molecule to partition into non-polar environments. The logarithm of the octanol-water partition coefficient (logP) is a common descriptor that influences a chemical's absorption, distribution, and interaction with cellular membranes. researchgate.net

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule, which can affect how it fits into the active site of metabolic enzymes. researchgate.net

Several studies have developed and validated QSAR models for predicting the mutagenicity of nitroaromatic compounds. researchgate.net These models have shown a reasonably high level of accuracy, with sensitivity (ability to correctly identify mutagens) and specificity (ability to correctly identify non-mutagens) often ranging from 70% to over 90%, depending on the model and the dataset. nih.gov For instance, a review of various software tools for predicting Ames mutagenicity found sensitivity values between 0.72 and 0.96 and specificity values between 0.65 and 0.86. nih.gov

| Prediction Model Type | Sensitivity Range | Specificity Range | Key Strengths |

|---|---|---|---|

| Statistical-Based | 0.72 - 0.96 | 0.65 - 0.86 | Good at identifying known mutagens within their applicability domain. |

| Expert Rule-Based | Variable | Variable | Incorporates mechanistic knowledge and expert judgement. |

| Consensus Models (Combining multiple models) | Often Increased | Often Decreased | Increases confidence in positive predictions but may lead to more false positives. |

While QSAR models are powerful tools, their predictions are not a substitute for experimental testing. service.gov.uk The reliability of a prediction depends on the quality of the training data, the similarity of the new chemical to those in the training set (applicability domain), and the scientific validity of the model. europa.eu For a specific compound like this compound, a QSAR prediction would be based on the presence of the nitrofluorene backbone and the hydroxyl group, leveraging data from other similar nitroaromatic and polycyclic aromatic hydrocarbons. These models serve as a valuable component in a weight-of-evidence approach to hazard assessment. service.gov.uk

Spectroscopic Probing and Excited State Photophysics of 2 Hydroxy 7 Nitrofluorene

Time-Resolved Spectroscopic Characterization of Excited-State Dynamics

The behavior of 2-Hydroxy-7-nitrofluorene immediately following photoexcitation is governed by a series of ultrafast processes. These dynamics, occurring on femtosecond (fs) to picosecond (ps) timescales, are effectively captured using time-resolved spectroscopic techniques.

Femtosecond Transient Absorption Spectroscopy for Ultrafast Processes

Femtosecond transient absorption spectroscopy provides a powerful method for observing the evolution of the excited state of HNF. hfcas.ac.cn Upon excitation with a femtosecond laser pulse, the transient absorption spectra reveal distinct features that change over time. sci-hub.st

In a polar solvent like acetonitrile (B52724), the spectra show an initial ground-state bleach, a stimulated emission (SE) band in the 500-770 nm region, and excited-state absorption (ESA) bands. sci-hub.stebi.ac.uk A prominent ESA band for nitrofluorenes is located around 430 nm. sci-hub.stnih.gov The spectral evolution of HNF and its derivatives, such as its 2'-deoxyriboside (dRi-HNF), is characterized by a rapid shift of these bands. For instance, the SE band moves to lower energies (red-shifts) as the solvent molecules reorganize around the newly formed, more polar excited state of the probe. sci-hub.st This spectral evolution provides a direct window into the ultrafast processes of solvation and electronic relaxation. sci-hub.st The initial similarity in the spectral evolution of HNF and its amino-analogs lasts for only about 3-4 picoseconds, after which other processes, such as intersystem crossing, begin to dominate. sci-hub.st

Real-time Monitoring of Solvation Dynamics through Time-Resolved Stokes Shift

The dynamic process of solvent molecules rearranging around the excited probe molecule is known as solvation. This can be monitored in real-time by tracking the time-dependent fluorescence Stokes shift, S(t). sci-hub.stresearchgate.net The Stokes shift is the difference in energy between the absorption and emission maxima. Following excitation, the emission spectrum of HNF shifts to the red as the surrounding solvent dipoles reorient to stabilize the excited-state dipole moment of the probe. sci-hub.st

By measuring the shift of the stimulated emission band in transient absorption experiments, the relaxation of the solvent environment can be quantified. sci-hub.stacs.org In solvents like acetonitrile, the solvation response is not purely diffusive. Instead, it exhibits weak oscillations on a subpicosecond timescale. sci-hub.stresearchgate.net For HNF and related compounds, a collective librational mode of acetonitrile at approximately 100 cm⁻¹ is observed in the dynamic Stokes shift data. sci-hub.stnih.gov The strength of this oscillation can be influenced by specific interactions, such as hydrogen bonding between the probe and the solvent, which can affect the rotational friction of nearby solvent molecules. sci-hub.stresearchgate.net This technique allows for the direct observation of the coherent, non-equilibrium motions of the solvent shell immediately following excitation. sci-hub.st

Electronic Energy Relaxation Pathways and Intersystem Crossing Kinetics

Following optical excitation, the HNF molecule must dissipate its excess energy to return to the ground state. This occurs through several competing relaxation pathways. While fluorescence is one pathway, non-radiative processes play a crucial role, particularly intersystem crossing (ISC) to the triplet manifold. sci-hub.st

For hydroxynitrofluorenes, the time window available for observing singlet-state phenomena like solvation is constrained by the rate of ISC. sci-hub.stresearchgate.net In transient absorption spectra of HNF in acetonitrile, a new absorption band is observed to rise after a few picoseconds, becoming the dominant feature by approximately 500 ps. sci-hub.st This new band is identified as a triplet-triplet absorption, confirming the efficient population of the triplet state. sci-hub.st The rate of this ISC process is solvent-dependent.

The table below summarizes the reported time constants for the rise of the triplet state population for HNF and its deoxyriboside derivative in different solvents.

| Compound | Solvent | Intersystem Crossing Time (τISC) [ps] |

|---|---|---|

| This compound (HNF) | Acetonitrile | 49 |

| This compound (HNF) | Methanol | 19 |

| dRi-HNF | Acetonitrile | 52 |

| dRi-HNF | Methanol | 23 |

Data sourced from Karunakaran et al. (2008). sci-hub.st

Application of this compound as a Fluorescent Molecular Probe

The sensitivity of HNF's photophysics to its environment makes it an ideal candidate for use as a molecular probe to report on the structure and dynamics of complex biological systems. sci-hub.st

Design and Implementation as Dynamic Solvation Probes in Polynucleotides and Biological Macromolecules

HNF has been specifically designed and utilized as a dynamic solvation probe within polynucleotides like DNA. sci-hub.stresearchgate.net Its fluorene (B118485) moiety is rigid, which minimizes complications from intramolecular motions, and its dimensions allow it to fit within a DNA double helix, typically replacing a base pair opposite an abasic (missing base) site. sci-hub.stnih.gov The chemical stability of HNF is another key factor that makes it suitable for incorporation into DNA during synthesis. sci-hub.st When embedded in a macromolecule, the probe's fluorescence characteristics become a sensitive reporter of the local nano-environment, including polarity, hydration, and dynamics. nih.govacs.org

Analysis of Probe-Environment Interactions (e.g., DNA Hydration Shell)

Once incorporated into a DNA duplex, HNF provides unique insights into the probe's interaction with its immediate surroundings, particularly the DNA hydration shell. ebi.ac.ukresearchgate.netnih.gov Femtosecond pump-probe experiments measuring the time-resolved Stokes shift of HNF within a 13-mer DNA duplex reveal dynamics that are distinct from those in bulk water. nih.govproteopedia.org

Key findings from these studies include:

Probing Bound Water: The magnitude of the dynamic Stokes shift measured for the DNA-embedded probe in both H₂O and D₂O is significantly larger than what would be expected for free water. ebi.ac.uknih.govproteopedia.org This indicates that the probe's fluorescence response is dominated by the dynamics of the more structured, "bound" water molecules within the DNA's hydration shell, rather than the bulk solvent. nih.govproteopedia.org

Reporting on Macromolecular Dynamics: When HNF is free in solution, its dynamic Stokes shift is smooth. However, when it is embedded within the DNA duplex, a weak spectral oscillation at 26 cm⁻¹ appears. ebi.ac.uknih.govproteopedia.org This low-frequency mode is not a property of the probe itself but is induced by the structured supramolecular environment of the DNA and its associated hydration water. nih.govproteopedia.org This demonstrates that HNF can act as a local antenna, sensing and reporting on the terahertz-frequency vibrational activity of the biopolymer it is attached to. ebi.ac.uknih.gov

Vibrational Spectroscopy for Local Environmental Characterization (e.g., THz Vibrational Activity)

Vibrational spectroscopy serves as a powerful tool for investigating the low-frequency vibrational dynamics of molecules and their immediate surroundings. nih.gov In the context of this compound (HNF), particularly in the terahertz (THz) frequency range (far-infrared), this technique provides detailed insights into the local environment by probing weak intermolecular interactions, such as hydrogen bonds and collective solvent motions. nih.govmdpi.com Research has effectively utilized HNF as an embedded molecular probe to measure the local THz vibrational activity within complex biological systems and solutions. researchgate.netnih.gov

Detailed research findings have demonstrated that when HNF is used as a polarity probe, it can report on the local far-infrared spectrum of its environment. researchgate.netsci-hub.st In one key application, this compound was incorporated into a 13mer DNA duplex, positioned opposite an abasic site. researchgate.netnih.govproteopedia.org Scientists employed femtosecond optical pump-probe experiments to track the time-resolved Stokes shift of the probe's fluorescence. researchgate.netnih.gov This method revealed a weak spectral oscillation of the emission band at a frequency of 26 cm⁻¹. researchgate.netproteopedia.org This oscillation was notably absent when the HNF probe was free in solution, indicating that the observed vibrational activity is a direct result of the supramolecular structure of the DNA and its associated hydration water. researchgate.netproteopedia.org This finding illustrates that the THz vibrational activity of a biopolymer can be measured on a local scale. researchgate.netnih.gov

Further studies of HNF in an acetonitrile solution identified a collective librational solvent mode at 100 cm⁻¹. researchgate.netsci-hub.st This observation, along with similar findings for related fluorene compounds, highlights the ability of the probe to reflect the dynamic properties of the surrounding solvent molecules. researchgate.netsci-hub.st The varying strengths of these oscillations suggest that factors such as the rotational friction of nearby solvent molecules and the involvement of hydrogen bonding play a crucial role in the observed librational coherence. sci-hub.st These experiments underscore the utility of HNF as a sensitive probe for characterizing the molecular-level details of its local environment through vibrational spectroscopy.

Interactive Data Table: Vibrational Frequencies of this compound in Different Environments

| Vibrational Mode | Frequency (cm⁻¹) | Environment | Observation Method | Reference |

| Supramolecular Structure Oscillation | 26 | 13mer DNA Duplex | Femtosecond optical pump-probe | researchgate.netproteopedia.org |

| Collective Librational Solvent Mode | 100 | Acetonitrile Solution | Femtosecond optical pump-probe | researchgate.netsci-hub.st |

Computational Chemistry and Molecular Modeling of 2 Hydroxy 7 Nitrofluorene Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations can predict molecular geometry, electronic states, and reactivity, offering a window into the behavior of 2-Hydroxy-7-nitrofluorene.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to determine the properties of its ground state and, through Time-Dependent DFT (TD-DFT), its electronically excited states.

In its ground state, this compound is characterized by a "push-pull" system, where the hydroxyl group (-OH) acts as an electron-donating group (the "push") and the nitro group (-NO2) acts as an electron-withdrawing group (the "pull"). This arrangement creates a significant dipole moment and influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). QSAR studies on nitroaromatic compounds frequently identify the energies of these frontier orbitals, EHOMO and ELUMO, as key descriptors of toxicity, as they relate to the molecule's ability to accept or donate electrons in biological redox processes nih.gov.

Upon absorption of light, the molecule transitions to an excited state. TD-DFT calculations can predict the energy of this transition, which corresponds to the wavelength of light absorbed. For nitrofluorene derivatives, the first bright state is typically a 1ππ* state chemrxiv.org. The analysis of the electronic configuration in the excited state reveals a significant charge transfer character, where electron density shifts from the hydroxyl- and fluorene-ring portion of the molecule towards the nitro group. This intramolecular charge transfer is a critical feature of its excited-state behavior.

Table 1: Key Molecular Descriptors for Nitroaromatic Compounds in Computational Studies This table presents typical quantum chemical descriptors identified in QSAR studies of nitroaromatic compounds, which are applicable to the analysis of this compound.

| Descriptor | Symbol | Significance |

|---|---|---|

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ease of reduction of the nitro group, a key step in metabolic activation. |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the molecule's capacity to be oxidized. |

| Octanol/Water Partition Coefficient | Kow | A measure of hydrophobicity, influencing membrane permeability and bioaccumulation. |

Characterization of Structural and Electronic Relaxation upon Excitation

Following the initial excitation by light, the molecule undergoes a rapid process of relaxation. This involves both changes in the molecule's geometry (structural relaxation) and the redistribution of its electron density (electronic relaxation) to reach a more stable excited-state configuration.

For this compound, femtosecond laser excitation creates a polar excited state, which then interacts with its surrounding solvent environment. The relaxation process can be monitored by observing the time-resolved Stokes shift of the molecule's fluorescence nih.gov. Quantum chemical calculations are essential to interpret these experimental results, providing a detailed picture of the relaxation pathways nih.gov.

Theoretical studies on the related 2-nitrofluorene (B1194847) show that during the excited-state relaxation, the fluorene (B118485) backbone tends to maintain its planar geometry chemrxiv.org. However, a critical structural variation for many nitroaromatic compounds involves the twisting of the nitro group relative to the aromatic ring plane chemrxiv.org. This relaxation process lowers the energy of the excited state and can facilitate transitions to other states, such as triplet states via intersystem crossing, or a return to the ground state through internal conversion chemrxiv.org.

Advanced Molecular Dynamics and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

To understand how this compound behaves in a complex biological system, such as within an enzyme's active site or near a DNA strand, more advanced simulation techniques are required. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful solution by treating the most chemically active region with high-level quantum mechanics while the surrounding environment (protein, solvent) is described with more computationally efficient molecular mechanics.

The toxicity of many nitroaromatic compounds is linked to their metabolic activation by enzymes. QM/MM simulations have been instrumental in elucidating the transformation of the parent compound, 2-nitrofluorene, into this compound, a process catalyzed by the human cytochrome P450 1A1 (CYP1A1) enzyme nih.gov.

These simulations reveal a multi-step mechanism:

Electrophilic Addition : The process begins with an electrophilic addition of oxygen from the enzyme's active species (Compound I) to the fluorene ring. This step is identified as the rate-determining step, with a calculated activation energy barrier of 12.4 kcal·mol⁻¹ nih.gov.

Epoxidation : Following the initial addition, the most favorable pathway involves epoxidation, leading to the formation of 6,7-epoxide-2-nitrofluorene and 7,8-epoxide-2-nitrofluorene as major products. The energy barriers for these epoxidation steps are significantly lower, at 5.9 and 8.7 kcal·mol⁻¹, respectively nih.gov.

Hydrolysis : The resulting epoxide intermediates are unstable and readily react with water to produce the final, more stable metabolite, 7-hydroxy-2-nitrofluorene nih.gov.

By mapping the potential energy surface of these reactions, QM/MM simulations provide a detailed energy landscape, identifying the most likely metabolic pathways and the key intermediates involved.

Table 2: Calculated Energy Barriers for the Metabolic Activation of 2-Nitrofluorene by CYP1A1 Data derived from QM/MM simulations of the reaction pathway leading to precursors of this compound. nih.gov

| Reaction Step | Pathway | Activation Energy (kcal·mol⁻¹) |

|---|---|---|

| Initial Attack | Electrophilic Addition | 12.4 |

| Initial Attack | Hydrogen Abstraction | 38.2 |

| Post-Addition | Epoxidation | 5.9 - 8.7 |

| Post-Addition | NIH Shift | 12.5 - 14.9 |

Modeling of Molecular Interactions within Biological Environments

Once formed, this compound and other metabolites can interact with various biological macromolecules, which is often the basis of their endocrine-disrupting or genotoxic effects. Computational models are used to study these interactions in detail.

For instance, molecular dynamics and binding affinity analyses have been used to investigate how metabolites of 2-nitrofluorene, including the hydroxylated form, interact with human sex hormone-binding globulin nih.gov. These simulations show that the metabolites have the potential to bind to this protein, providing a molecular basis for their endocrine-disrupting activity nih.gov.

Furthermore, the interaction of activated nitroaromatic metabolites with DNA is a primary mechanism of their carcinogenicity. QM/MM simulations are well-suited to model the formation of covalent adducts between the metabolite and DNA bases nih.gov. These models can characterize the structure of the DNA adduct, the specific atoms involved in the covalent bond, and the resulting distortion of the DNA helix, providing critical insights into the initial events that can lead to mutation nih.govchemrxiv.org.

Predictive Toxicology through Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that links the structural or physicochemical properties of a chemical to its biological activity or toxicity. For nitroaromatic compounds, QSAR is a vital tool for predicting toxicity and prioritizing chemicals for further testing, thereby reducing reliance on animal experiments nih.govresearchgate.net.

QSAR models for the toxicity of nitroaromatic compounds are typically built using a large dataset of molecules with known toxicological data, such as the 50% lethal dose (LD50) in rats nih.gov. The models are mathematical equations that correlate toxicity with calculated molecular descriptors.

Key findings from QSAR studies on nitroaromatic compounds relevant to this compound include:

Electronic Descriptors : The energy of the LUMO (ELUMO) is often a critical descriptor, as it relates to the ease of reduction of the nitro group, the first step in metabolic activation nih.gov.

Hydrophobicity : The octanol-water partition coefficient (log Kow) is frequently included, as it governs the ability of the compound to cross cell membranes and accumulate in fatty tissues nih.govnih.gov.

Influence of Substituents : Studies have shown that the addition of hydroxyl (-OH) groups to nitroaromatic structures can enhance their toxicity nih.govresearchgate.net. This is consistent with the metabolic activation pathway where hydroxylation is a key step.

These models, once validated, can be used to predict the toxicity of untested compounds like this compound or its various isomers and derivatives. The statistical robustness of these models is assessed using parameters like the squared correlation coefficient (R²) for the training set and the squared predictive correlation coefficient (Q²) for cross-validation, with higher values indicating a more reliable model nih.govnih.gov.

Development of QSAR Models for Mutagenicity and Carcinogenicity

Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools for predicting the mutagenic and carcinogenic potential of chemical compounds, thereby reducing reliance on extensive animal testing. nih.gov The development of QSAR models for nitroaromatic compounds like this compound is a key area of research, focusing on identifying the molecular determinants that differentiate between mutagenic and inactive compounds. nih.gov

Research into the development of QSAR models for classes of chemicals such as nitroarenes and aromatic amines has revealed important distinctions between the factors influencing mutagenic potency and those determining whether a compound is active or inactive. nih.gov Studies have shown that for active compounds, hydrophobicity often plays a major role in determining the potency of the mutagenic effect. nih.gov In contrast, electronic factors are the primary differentiators between active and inactive compounds. nih.gov These electronic properties are critical as they relate to the hypothesized metabolic pathways that lead to the activation of these chemicals into mutagens. nih.gov

The endpoints for these QSAR models are typically derived from standardized toxicological tests, such as the Salmonella typhimurium reverse mutation assay (Ames test). europa.eu The mutagenic potency in these models is often expressed as the logarithm of revertants per nanomole (log TA98), where higher values indicate greater potency. europa.eu

The development process for these models involves several key steps:

Data Collection: Gathering mutagenicity and carcinogenicity data for a series of related compounds from literature and databases.

Descriptor Calculation: Computing a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters.

Model Building: Using statistical methods to build a mathematical relationship between the descriptors and the biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

For nitroarenes, QSAR models often incorporate descriptors related to their metabolism, which involves the reduction of the nitro group to a reactive hydroxylamine that can form DNA adducts. Therefore, descriptors that quantify the ease of this reduction are particularly relevant.

Below is an interactive table illustrating the types of descriptors commonly used in QSAR models for nitroaromatic compounds.

| Descriptor Type | Examples | Relevance to Mutagenicity/Carcinogenicity |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Relate to the chemical reactivity and ability to undergo metabolic activation. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences absorption, distribution, and transport to the site of action. |

| Steric/Topological | Molecular Weight, Molecular Volume, Connectivity Indices | Describe the size and shape of the molecule, affecting its interaction with biological macromolecules. |

| Indicator Variables | Presence of specific functional groups (e.g., number of fused rings) | Accounts for structural features known to be associated with toxicity. |

The ultimate goal of these QSAR models is to create reliable predictive tools for screening new or untested chemicals for potential toxicity, prioritizing them for further experimental testing. nih.gov

Integration of Quantum Descriptors in Predictive Frameworks

To enhance the accuracy and mechanistic interpretability of predictive models, quantum mechanical (QM) descriptors are increasingly integrated into QSAR frameworks. chemrxiv.org These descriptors, derived from the electronic structure of the molecule, provide a more fundamental understanding of chemical reactivity than empirical parameters alone. chemrxiv.org The integration of these descriptors is particularly valuable for modeling complex endpoints like mutagenicity, which are fundamentally driven by chemical reactions between the compound (or its metabolites) and biological macromolecules like DNA.

Quantum descriptors are calculated using various computational chemistry methods, ranging from semi-empirical approaches to more rigorous Density Functional Theory (DFT). chemrxiv.org The choice of method often represents a trade-off between computational cost and accuracy. chemrxiv.org For fluorene derivatives, DFT calculations using functionals like B3LYP have been employed to determine molecular properties. iaea.org

Key quantum descriptors used in predictive toxicology include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO suggests greater susceptibility to electrophilic attack and oxidation.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. A lower E_LUMO is characteristic of compounds that are more easily reduced, a key step in the activation of nitroarenes.

HOMO-LUMO Gap: The difference between E_LUMO and E_HOMO, which is an indicator of molecular stability and reactivity.

Electrophilicity Index (ω): A global reactivity descriptor that quantifies the ability of a molecule to accept electrons.

Atomic Charges: The distribution of charge within the molecule, which can indicate reactive sites for metabolic activation.

Recent frameworks, such as the "QUantum Electronic Descriptor" (QUED) approach, combine QM descriptors with traditional geometric and structural data to create more comprehensive molecular representations for machine learning models. chemrxiv.org Analyses using techniques like SHapley Additive exPlanations (SHAP) have shown that molecular orbital energies are among the most influential features in predicting toxicity. chemrxiv.org For compounds like this compound, E_LUMO is a particularly important descriptor, as the initial step in its metabolic activation is the reduction of the nitro group. The integration of such quantum descriptors allows for the development of more robust and mechanistically interpretable models for predicting the mutagenic and carcinogenic risk of nitroaromatic compounds. chemrxiv.orgresearchgate.net

The following table shows representative quantum descriptors and their significance in predictive models for compounds related to this compound.

| Quantum Descriptor | Typical Calculation Method | Significance in Predictive Frameworks |

| E_HOMO | DFT, Semi-empirical (e.g., AM1) | Indicates susceptibility to oxidation. |

| E_LUMO | DFT, Semi-empirical (e.g., AM1) | Predicts susceptibility to reduction (critical for nitroarenes). |

| HOMO-LUMO Gap | Calculated from E_HOMO and E_LUMO | Relates to chemical reactivity and kinetic stability. |

| Electrophilicity Index | Calculated from E_HOMO and E_LUMO | Measures the propensity of a molecule to act as an electrophile. |

| Mulliken Atomic Charges | DFT, Semi-empirical | Identifies potential sites for metabolic attack or reaction. |

Theoretical Studies of Thermodynamic Properties of Fluorene Derivatives

Theoretical studies are essential for determining the thermodynamic properties of fluorene and its derivatives, providing data that can be difficult or costly to obtain experimentally. These studies typically use quantum chemical methods to calculate properties such as enthalpies of formation, sublimation, and vaporization. iaea.org

Density Functional Theory (DFT) is a commonly used approach for these calculations. For instance, the B3LYP hybrid exchange-correlation energy functional combined with a basis set like 6-311++G(d,p) has been used to estimate the gas-phase enthalpies of formation for fluorene derivatives. iaea.orgutm.my These computational results are often compared with experimental data obtained from techniques like rotating bomb combustion calorimetry and the Knudsen effusion method to validate the theoretical models. iaea.orgresearchgate.net

However, a notable challenge in the field has been a persistent discrepancy between the theoretically calculated and experimentally determined enthalpy of formation for the parent fluorene molecule. bohrium.comrsc.org High-level computational methods have confirmed this discrepancy, suggesting that the issue may lie with experimental complexities, possibly related to a glass transition in the crystalline state of fluorene. rsc.org Interestingly, good agreement is often found between theoretical and experimental values for many fluorene derivatives, suggesting that the computational methods are generally reliable for these related compounds. rsc.org

Theoretical studies on fluorene derivatives investigate how different substituents affect their thermodynamic properties. For this compound, computational models would predict its standard molar enthalpy of formation (Δ_f H_m^o), entropy, and Gibbs free energy. These calculations help in understanding the stability of the compound and its behavior in different phases.

The table below summarizes key thermodynamic properties that are investigated through theoretical studies of fluorene derivatives.

| Thermodynamic Property | Description | Common Computational Method |

| Enthalpy of Formation (Δ_f H_m^o) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | DFT (e.g., B3LYP), High-level methods (e.g., G3, DLPNO-CCSD(T)) |

| Enthalpy of Sublimation (Δ_sub H_m^o) | The heat required to change one mole of a substance from a solid to a gaseous state. | Derived from calculated vapor pressures or solid-state and gas-phase energies. |

| Enthalpy of Vaporization (Δ_vap H_m^o) | The heat required to change one mole of a substance from a liquid to a gaseous state. | Derived from calculated liquid-phase and gas-phase energies. |

| Gibbs Free Energy of Formation (Δ_f G_m^o) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements. | Calculated from enthalpy and entropy values. |

These theoretical studies not only provide valuable thermodynamic data but also contribute to refining computational methodologies by benchmarking them against experimental results for a wide range of fluorene derivatives. researchgate.net

Environmental Fate, Occurrence, and Analytical Characterization of Nitrofluorenes

Environmental Distribution and Sources of Nitrofluorene Pollutants

The environmental presence of 2-Hydroxy-7-nitrofluorene is intrinsically linked to its precursor, 2-nitrofluorene (B1194847) (2-NF). 2-NF is recognized as an environmental pollutant originating from various combustion activities. researchgate.net The subsequent transformation of 2-NF in the environment and biological systems leads to the formation of its hydroxylated metabolites, including this compound. acs.orgresearchgate.net

Nitrofluorenes are not typically produced commercially but are byproducts of incomplete combustion. nih.gov Key artificial sources include the combustion of fossil fuels such as peat, coal, oil, and gasoline. nih.gov Specifically, 2-nitrofluorene has been identified in the emissions from diesel engines, kerosene (B1165875) heaters, and fuel gas burners. researchgate.netiarc.fr Research has positively identified nitrofluorene isomers in the exhaust from light-duty diesel passenger cars. The parent compound, 2-NF, is formed and released into the atmosphere from these sources. researchgate.netnih.gov The formation of this compound then occurs as a secondary process through metabolic or environmental reactions. acs.orgnih.gov

Once released into the atmosphere, nitro-PAHs like 2-nitrofluorene can exist in the vapor phase or adsorb onto particulate matter. researchgate.net Due to its properties, 2-NF is expected to be found in both gaseous and particulate phases in the ambient air. nih.gov It has been detected in urban air samples and atmospheric particulate matter, often at concentrations ranging from picograms to nanograms per cubic meter. iarc.frresearchgate.net The concentrations of nitro-PAHs adsorbed on fine particles (less than 0.5 μm) have been found to be significantly higher than those on coarse particles. researchgate.net

In aquatic environments, the low water solubility of nitrofluorenes means they tend to partition from the water column and adsorb to organic matter in sediments and suspended solids. researchgate.netnih.gov Consequently, 2-nitrofluorene has been identified in river sediments. researchgate.netiarc.fr The biotransformation of 2-nitrofluorene in these environmental matrices or by aquatic organisms can lead to the formation of hydroxylated derivatives like 7-hydroxy-2-nitrofluorene. researchgate.net Studies have also detected hydroxylated nitro-polycyclic aromatic compounds in ambient air particulate extracts, indicating their presence in the atmosphere. acs.org

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound and related compounds in complex environmental samples require sophisticated analytical techniques capable of high sensitivity and selectivity.